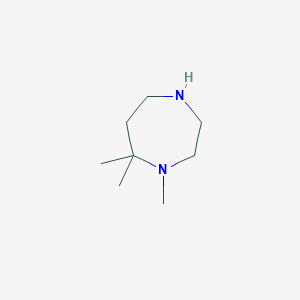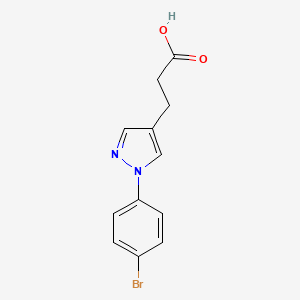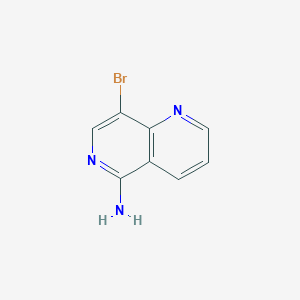
8-Brom-1,6-Naphthyridin-5-amin
Übersicht
Beschreibung
8-Bromo-1,6-naphthyridin-5-amine is a chemical compound with the CAS Number: 1820686-20-1 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 8-bromo [1,6]naphthyridin-5-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, has been a topic of interest in synthetic and medicinal chemistry fields . A variety of synthetic developments have led to a wide range of functionalized 1,6-naphthyridines . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids produced monoarylated-1,6-naphthyridines .Molecular Structure Analysis
The molecular structure of 8-Bromo-1,6-naphthyridin-5-amine can be represented by the InChI Code: 1S/C8H6BrN3/c9-6-4-12-8 (10)5-2-1-3-11-7 (5)6/h1-4H, (H2,10,12) . This indicates that the compound is a naphthyridine, which is a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,6-naphthyridines have been extensively studied . For example, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines .Physical And Chemical Properties Analysis
8-Bromo-1,6-naphthyridin-5-amine is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
8-Brom-1,6-Naphthyridin-5-amin: hat sich im Bereich der Onkologie als vielversprechend erwiesen. Es wurde auf sein Potenzial untersucht, das Wachstum von Krebszellen zu hemmen. Die Fähigkeit der Verbindung, die Proliferation von Krebszellen zu beeinträchtigen, macht sie zu einem Kandidaten für die Entwicklung von Antitumormedikamenten. Forscher haben seine Wirksamkeit gegen verschiedene Krebszelllinien untersucht, und es wurde festgestellt, dass es signifikante zytotoxische Wirkungen zeigt .
Anti-HIV-Eigenschaften
Diese Verbindung hat auch Anwendungen in der antiviralen Therapie, insbesondere gegen das humane Immundefizienzvirus (HIV). Sein struktureller Rahmen ermöglicht es ihm, an virale Proteine zu binden, was möglicherweise die Replikation des Virus hemmt. Die laufenden Forschungsarbeiten zielen darauf ab, seine Potenz und Selektivität gegenüber HIV-bezogenen Zielen zu optimieren .
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von This compound sind bemerkenswert. Es wurde gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern getestet. Der Mechanismus der Verbindung beinhaltet die Störung der mikrobiellen Zellprozesse, was zur Entwicklung neuer Antibiotika zur Bekämpfung resistenter Stämme führen könnte .
Analgetische Wirkungen
In der Schmerztherapie wurde diese Verbindung auf ihre analgetischen Wirkungen untersucht. Es kann wirken, indem es Schmerzsignale auf molekularer Ebene moduliert, und bietet einen potenziellen neuen Weg zur Behandlung chronischer Schmerzzustände ohne die Nebenwirkungen traditioneller Schmerzmittel .
Entzündungshemmende Anwendungen
Das entzündungshemmende Potenzial von This compound ist ein weiterer interessanter Bereich. Es könnte zur Behandlung von entzündlichen Erkrankungen verwendet werden, indem die Produktion von proinflammatorischen Zytokinen gehemmt wird. Diese Anwendung ist besonders relevant im Zusammenhang mit Autoimmunerkrankungen .
Antioxidative Eigenschaften
Als Antioxidans könnte This compound dazu beitragen, freie Radikale zu neutralisieren, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind. Seine antioxidative Aktivität wird für die therapeutische Anwendung bei Erkrankungen untersucht, die durch oxidativen Stress verursacht werden .
Diagnostische Anwendungen
Die einzigartige Struktur der Verbindung macht sie für die Verwendung in diagnostischen Assays geeignet. Sie kann mit Fluoreszenzmarkern oder anderen Sonden markiert werden, um bestimmte biologische Ziele zu detektieren, was die Diagnose von Krankheiten unterstützt .
Industrielle Anwendungen
Über medizinische Anwendungen hinaus hat This compound potenzielle Anwendungen in industriellen Prozessen. Seine chemischen Eigenschaften könnten für die Materialsynthese, Beschichtungen und als Katalysator in bestimmten chemischen Reaktionen genutzt werden .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of 1,6-naphthyridines, including 8-Bromo-1,6-naphthyridin-5-amine, involve further exploration of their synthesis and biological applications . There is a burgeoning interest in the synthesis and biological applications of 1,6-naphthyridines due to their importance in the synthetic and medicinal chemistry fields .
Wirkmechanismus
Target of Action
It is known that 1,6-naphthyridines, the class of compounds to which 8-bromo-1,6-naphthyridin-5-amine belongs, are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that 1,6-naphthyridines interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways might be affected .
Result of Action
Given the pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound might have significant effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
8-Bromo-1,6-naphthyridin-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it may bind to the active site of a kinase, preventing the phosphorylation of target proteins, or it may enhance the activity of a phosphatase, leading to dephosphorylation of substrates .
Cellular Effects
The effects of 8-Bromo-1,6-naphthyridin-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, 8-Bromo-1,6-naphthyridin-5-amine can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 8-Bromo-1,6-naphthyridin-5-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, the compound may form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of a kinase, leading to inhibition of its activity. Additionally, 8-Bromo-1,6-naphthyridin-5-amine can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-1,6-naphthyridin-5-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 8-Bromo-1,6-naphthyridin-5-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Metabolic Pathways
8-Bromo-1,6-naphthyridin-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that may have different biological activities compared to the parent compound .
Transport and Distribution
The transport and distribution of 8-Bromo-1,6-naphthyridin-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 8-Bromo-1,6-naphthyridin-5-amine can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 8-Bromo-1,6-naphthyridin-5-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 8-Bromo-1,6-naphthyridin-5-amine may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Eigenschaften
IUPAC Name |
8-bromo-1,6-naphthyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBBBKVKWONFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2N)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)


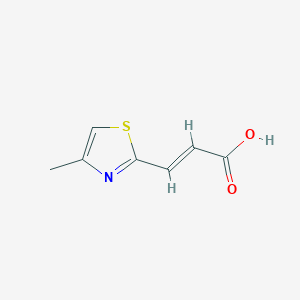

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
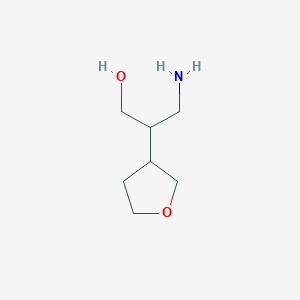
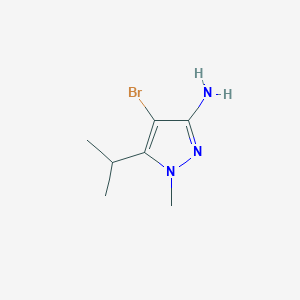
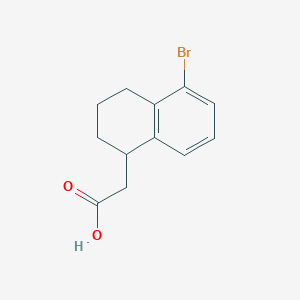

![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)
